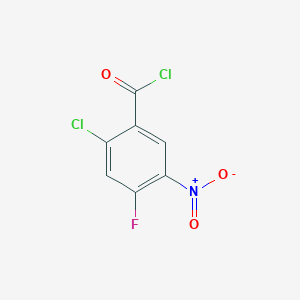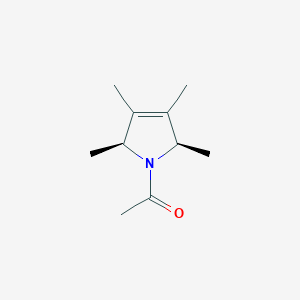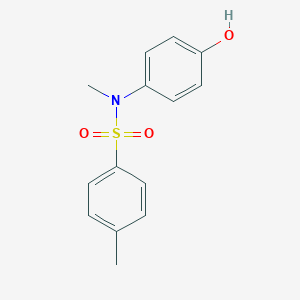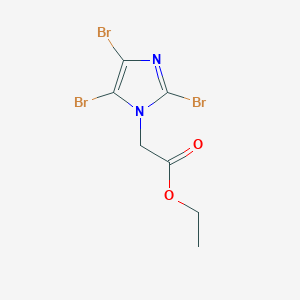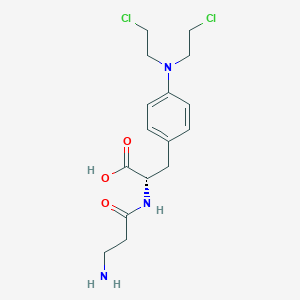
beta-Alanylmelphalan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Alanylmelphalan (BAM) is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. BAM is a derivative of the chemotherapy drug melphalan, which is commonly used to treat multiple myeloma and other types of cancer. BAM is synthesized by adding a beta-alanine molecule to the melphalan structure, which alters its properties and enhances its efficacy. In
科学研究应用
Beta-Alanylmelphalan has shown promising results in preclinical studies as a potential tool for cancer research. It has been shown to selectively target cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to enhance the efficacy of other chemotherapy drugs, such as doxorubicin and cisplatin. Additionally, this compound has been investigated for its potential use in gene therapy and drug delivery systems.
作用机制
The mechanism of action of beta-Alanylmelphalan involves the formation of DNA adducts, which are covalent bonds between this compound and DNA molecules. These adducts interfere with DNA replication and transcription, leading to cell death. This compound has been found to form adducts with both purine and pyrimidine bases in DNA, which may contribute to its selectivity for cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit DNA synthesis and repair, induce oxidative stress, and activate apoptosis pathways. This compound has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
实验室实验的优点和局限性
One advantage of using beta-Alanylmelphalan in lab experiments is its selectivity for cancer cells, which reduces the risk of off-target effects. Additionally, this compound has been found to enhance the efficacy of other chemotherapy drugs, which may allow for lower doses and reduced side effects. However, this compound is a relatively new compound and has not been extensively studied in humans, which limits its potential clinical applications.
未来方向
There are several future directions for research on beta-Alanylmelphalan. One area of interest is the development of this compound-based drug delivery systems, which could improve the efficacy and selectivity of chemotherapy drugs. Another area of research is the investigation of this compound's potential use in combination with immunotherapy, which could enhance the immune response to cancer cells. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Conclusion
In conclusion, this compound is a promising compound for cancer research due to its selectivity for cancer cells and potential to enhance the efficacy of other chemotherapy drugs. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription. This compound has several biochemical and physiological effects on cancer cells, including inhibition of DNA synthesis and repair, induction of oxidative stress, and activation of apoptosis pathways. While this compound has several advantages for lab experiments, further research is needed to evaluate its safety and efficacy in humans.
合成方法
The synthesis of beta-Alanylmelphalan involves the addition of beta-alanine to melphalan through a chemical reaction. The reaction is carried out in an organic solvent and requires careful control of temperature and pH. The yield of the reaction can be improved by using excess beta-alanine and optimizing the reaction conditions. The final product is purified through crystallization and recrystallization.
属性
CAS 编号 |
112710-37-9 |
|---|---|
分子式 |
C16H23Cl2N3O3 |
分子量 |
376.3 g/mol |
IUPAC 名称 |
(2S)-2-(3-aminopropanoylamino)-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C16H23Cl2N3O3/c17-6-9-21(10-7-18)13-3-1-12(2-4-13)11-14(16(23)24)20-15(22)5-8-19/h1-4,14H,5-11,19H2,(H,20,22)(H,23,24)/t14-/m0/s1 |
InChI 键 |
LORKXDSAKCGGGI-AWEZNQCLSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)N(CCCl)CCCl |
其他 CAS 编号 |
112710-37-9 |
同义词 |
eta-alanylmelphalan melphalan, beta-alanyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



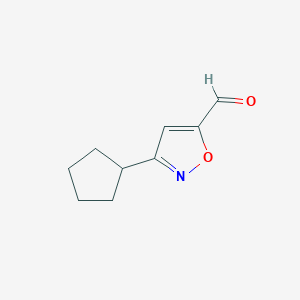


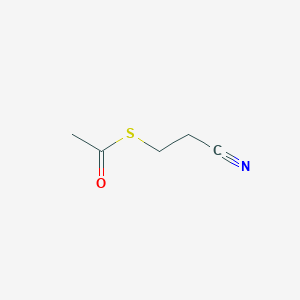


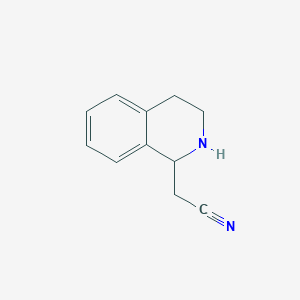
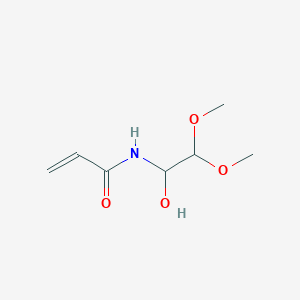
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)
![Diethyl 2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-3,7-dicarboxylate](/img/structure/B40641.png)
